Alflutinib

Übersicht

Beschreibung

Es wurde entwickelt, um sowohl EGFR-sensibilisierende Mutationen als auch T790M-resistente Mutationen zu bekämpfen, was es zu einer wirksamen Option für die Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) mit diesen spezifischen Mutationen macht .

Herstellungsmethoden

Die Synthese von Alflutinib umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Einer der wichtigsten Schritte umfasst die Reaktion von ALFT-012 mit Acryloylchlorid in Gegenwart von Triethylamin (TEA) und Dichlormethan (DCM), die zur Bildung von this compound führt . Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung dieser Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Alflutinib hat wichtige Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Onkologie. Es wird verwendet, um die Behandlung von NSCLC mit EGFR-Mutationen zu untersuchen. Klinische Studien haben seine Wirksamkeit bei Patienten mit fortgeschrittenem NSCLC gezeigt, wobei vielversprechende Ergebnisse in Bezug auf Sicherheit, Verträglichkeit und Pharmakokinetik erzielt wurden . Darüber hinaus macht seine Rolle als CYP3A4-Induktor es wertvoll für die Untersuchung von Arzneimittel-Arzneimittel-Wechselwirkungen und Enzyminduktion .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität der EGFR-Tyrosinkinase hemmt, die an den Signalwegen beteiligt ist, die die Zellproliferation und das Überleben regulieren. Durch die gezielte Ansprache sowohl EGFR-sensibilisierender als auch T790M-resistenter Mutationen blockiert this compound effektiv die Signalwege, was zur Hemmung des Tumorwachstums und -fortschritts führt .

Wirkmechanismus

Target of Action

Alflutinib is a third-generation epidermal growth factor receptor (EGFR) inhibitor . It primarily targets the EGFR T790M mutation, which is often associated with drug resistance . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival .

Mode of Action

This compound binds to EGFR, inhibiting both EGFR-sensitive mutations and T790M mutations . This binding inhibits the tyrosine kinase autophosphorylation, leading to the downregulation of ErbB signaling . The inhibition of these mutations disrupts the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

This compound affects the ERK and AKT pathways . By inhibiting EGFR, this compound disrupts the signaling through these pathways, which are involved in cell proliferation and survival . This disruption leads to a time-dependent blockage of the cell cycle and inhibition of apoptosis .

Pharmacokinetics

This compound is primarily metabolized by the enzyme CYP3A4, which forms its active metabolite AST5902 . After multiple dosages, this compound exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme . This suggests that this compound has the potential to induce CYP3A4 .

Result of Action

The inhibition of EGFR by this compound leads to a decrease in cell viability and proliferation . This is particularly effective in cells with the EGFR T790M mutation . By blocking the cell cycle and inhibiting apoptosis, this compound can effectively suppress tumor cell growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the peak concentration of this compound by approximately 53% and the area under the curve (AUC) by approximately 32% . Furthermore, given that this compound is a CYP3A4 substrate and a potent CYP3A4 inducer, drug-drug interactions are expected during this compound treatment .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Alflutinib is metabolized mainly by the enzyme CYP3A4, which catalyzes the formation of its active metabolite AST5902 . This compound does not inhibit CYP isozymes but can induce CYP3A4 in human hepatocytes .

Cellular Effects

This compound inhibits both EGFR-sensitive mutations and T790M mutations . This inhibition of EGFR leads to a decrease in cellular proliferation and an increase in apoptosis, thereby reducing the growth of cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ATP-binding site of EGFR, thereby inhibiting the activation of the receptor and downstream signaling pathways . This results in a decrease in cellular proliferation and an increase in apoptosis .

Temporal Effects in Laboratory Settings

This compound exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .

Dosage Effects in Animal Models

It is known that this compound exhibits a dose-dependent increase in the apparent clearance .

Metabolic Pathways

This compound is primarily metabolized by CYP3A4 to form its active metabolite AST5902 . This metabolite also contributes to the in vivo pharmacological activity of this compound .

Transport and Distribution

It is known that this compound is primarily metabolized in the liver .

Subcellular Localization

As a small molecule inhibitor, this compound is likely to be distributed throughout the cell where it can interact with its target, EGFR .

Vorbereitungsmethoden

The synthesis of Alflutinib involves multiple steps, starting with the preparation of intermediate compounds. One of the key steps includes the reaction of ALFT-012 with acryloyl chloride in the presence of triethylamine (TEA) and dichloromethane (DCM), leading to the formation of this compound . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Alflutinib unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seinen Metabolismus durch Cytochrom-P450-Enzyme, insbesondere CYP3A4, betreffen. Dieser Metabolismus führt zur Bildung seines Hauptmetaboliten, AST5902 . Die Verbindung hemmt CYP-Isoenzyme nicht, kann aber CYP3A4 in menschlichen Hepatozyten induzieren . Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Lebermikrosomen und spezifische Induktoren wie Rifampicin .

Vergleich Mit ähnlichen Verbindungen

Alflutinib wird oft mit anderen EGFR-Inhibitoren wie Osimertinib verglichen. Beide Verbindungen zielen auf EGFR-Mutationen ab, aber this compound hat in präklinischen Studien ein besseres Sicherheits- und Verträglichkeitsprofil gezeigt . Darüber hinaus zeigt der Metabolit von this compound, AST5902, eine ähnliche Antitumoraktivität, was sein therapeutisches Potenzial weiter erhöht . Andere ähnliche Verbindungen sind Erlotinib, Gefitinib und Afatinib, die jeweils einzigartige Eigenschaften und Anwendungen in der Krebstherapie haben .

Eigenschaften

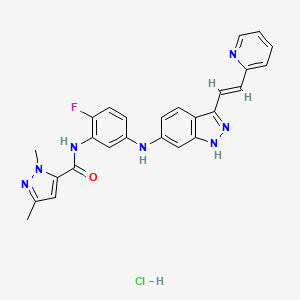

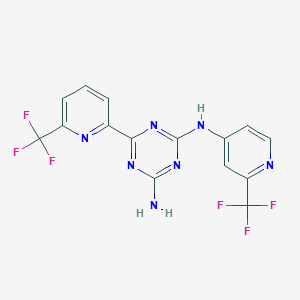

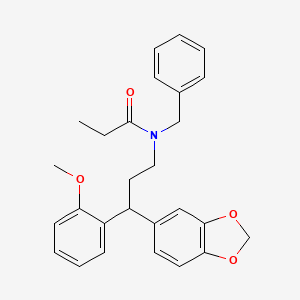

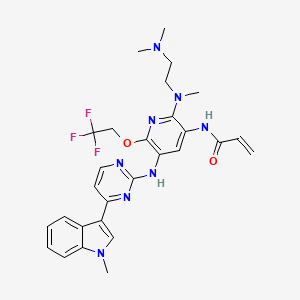

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKOONMJXNWOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869057-83-9 | |

| Record name | Aflutinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869057839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alflutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FURMONERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49A7A5YN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.